Cas no 1639843-37-0 (Fmoc-Sec(Trt)-OH)

Fmoc-Sec(Trt)-OH structure
Fmoc-Sec(Trt)-OH structure
商品名:Fmoc-Sec(Trt)-OH
CAS番号:1639843-37-0
MF:C37H31NO4Se
メガワット:632.6
CID:4729276
PubChem ID:122173654

Fmoc-Sec(Trt)-OH 化学的及び物理的性質

名前と識別子

    • Fmoc-Sec(Trt)-OH
    • Fmoc-SelenoCys(Trt)-OH
    • N-alpha-(9-Fluorenylmethoxycarbonyl)-Se-trityl-L-selenocysteine
    • CID 122173654
    • Fmoc-selenocysteine(trityl)-OH
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)selanyl]propanoic acid
    • L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(triphenylmethyl)seleno]-
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylselanyl)propanoic acid
    • G81932
    • MFCD11041250
    • 1639843-37-0
    • インチ: 1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1
    • InChIKey: BNOGRCVLEKLKJK-UMSFTDKQSA-N
    • ほほえんだ: [Se](C[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 633.14183g/mol
  • どういたいしつりょう: 633.14183g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 43
  • 回転可能化学結合数: 11
  • 複雑さ: 841
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6

じっけんとくせい

  • ふってん: 798.1±60.0 °C(Predicted)
  • 酸性度係数(pKa): 3.43±0.10(Predicted)

Fmoc-Sec(Trt)-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB597259-1g
Fmoc-selenocysteine(trityl)-OH; .
1639843-37-0
1g
€488.30 2024-07-19
Aaron
AR01K2TY-250mg
Fmoc-Sec(Trt)-OH
1639843-37-0 97%
250mg
$340.00 2025-02-13
Aaron
AR01K2TY-100mg
Fmoc-Sec(Trt)-OH
1639843-37-0 97%
100mg
$191.00 2025-02-13
Aaron
AR01K2TY-1g
Fmoc-Sec(Trt)-OH
1639843-37-0 97%
1g
$918.00 2025-02-13
abcr
AB597259-5g
Fmoc-selenocysteine(trityl)-OH; .
1639843-37-0
5g
€1554.60 2024-07-19
Aaron
AR01K2TY-5g
FMOC-SEC(TRT)-OH
1639843-37-0 97%
5g
$2752.00 2025-03-08

Fmoc-Sec(Trt)-OH 関連文献

Fmoc-Sec(Trt)-OHに関する追加情報

Professional Introduction to Fmoc-Sec(Trt)-OH (CAS No: 1639843-37-0)

Compound Fmoc-Sec(Trt)-OH, with the CAS number 1639843-37-0, is a specialized chemical reagent widely utilized in the field of organic synthesis and peptide chemistry. This compound belongs to the class of Fmoc (fluorenylmethyloxycarbonyl) protected derivatives, which are essential in solid-phase peptide synthesis (SPPS). The presence of the Sec (seryl) residue and the Trt (triethylamino) protecting group makes it a valuable tool for researchers working on complex peptide modifications and structural studies.

The Fmoc group is a well-known protecting group for amino groups in peptide synthesis, ensuring selective and efficient coupling reactions. The Sec derivative specifically refers to the seryl residue, which is a non-polar, aliphatic amino acid. The Trt group, on the other hand, provides stability to the seryl residue during synthetic processes, preventing unwanted side reactions. This combination makes Fmoc-Sec(Trt)-OH particularly useful in the synthesis of peptides that require high precision and stability.

In recent years, significant advancements have been made in the field of peptide chemistry, driven by the need for more efficient and scalable synthetic methods. The use of protected amino acids like Fmoc-Sec(Trt)-OH has become increasingly important in drug discovery and development. For instance, researchers have leveraged this compound to synthesize novel peptide-based therapeutics that target various biological pathways. These peptides often require precise modifications to enhance their bioavailability and therapeutic efficacy.

One notable application of Fmoc-Sec(Trt)-OH is in the development of peptide mimetics. Peptide mimetics are designed to mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties. The use of Fmoc-protected seryl residues allows for controlled and predictable synthesis, enabling researchers to fine-tune the properties of these mimetics. This has led to the creation of new drugs that offer improved outcomes in treating conditions such as cancer, inflammation, and infectious diseases.

The role of Fmoc-Sec(Trt)-OH extends beyond academic research; it is also a critical component in industrial-scale peptide manufacturing. The compound's reliability and consistency make it a preferred choice for pharmaceutical companies seeking to produce high-quality peptide drugs. Moreover, its compatibility with automated solid-phase peptide synthesis (SPPS) systems enhances efficiency, reducing production costs and time-to-market for new therapies.

Recent studies have highlighted the importance of optimizing peptide synthesis protocols to maximize yield and minimize impurities. The use of high-purity reagents like Fmoc-Sec(Trt)-OH plays a crucial role in achieving these goals. For example, a study published in the Journal of Organic Chemistry demonstrated that incorporating this compound into SPPS protocols significantly improved the purity and yield of synthesized peptides compared to traditional methods. This underscores its value as a synthetic tool in modern peptide chemistry.

The versatility of Fmoc-Sec(Trt)-OH is further exemplified by its application in peptidomimetic libraries. Peptidomimetic libraries are collections of compounds designed to explore a wide range of structural variations around a given peptide scaffold. These libraries are invaluable for drug discovery efforts, as they allow researchers to identify novel compounds with enhanced binding affinity and selectivity. The use of protected seryl residues ensures that each member of the library maintains structural integrity during screening processes.

In conclusion, Fmoc-Sec(Trt)-OH (CAS No: 1639843-37-0) is a highly specialized chemical reagent with significant applications in peptide chemistry and drug development. Its unique combination of protective groups makes it an indispensable tool for researchers seeking to synthesize complex peptides with high precision. As advancements continue to emerge in synthetic methodologies, compounds like this will remain at the forefront of innovation, driving progress in pharmaceutical sciences.

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Amadis Chemical Company Limited
(CAS:1639843-37-0)Fmoc-Sec(Trt)-OH
A1220669
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):158/284/765